1-PHENYL-2-HEXANOL

Beschreibung

General Context of Secondary Benzylic Alcohols in Chemical Synthesis

Secondary benzylic alcohols are organic compounds that feature a hydroxyl group (-OH) attached to a carbon atom, which is, in turn, bonded to both a benzene (B151609) ring and another carbon-containing group. Their importance in chemical synthesis is multifaceted. nih.govacs.org Many biologically active compounds and pharmaceuticals contain the secondary benzylic alcohol motif. nih.govacs.org

A key aspect of their utility lies in their chirality. Chiral secondary alcohols are invaluable as intermediates and starting materials for the synthesis of pharmaceutical compounds. researchgate.netpharmtech.com The specific three-dimensional arrangement, or stereochemistry, of these molecules can be crucial for their biological activity. Consequently, the development of methods to synthesize these alcohols with high enantiomeric purity is a major focus of research. researchgate.netpharmtech.com Techniques such as asymmetric reduction of ketones and enzymatic resolutions are commonly employed to achieve this. pharmtech.com

The Compound 1-PHENYL-2-HEXANOL: Structural Significance and Research Prominence

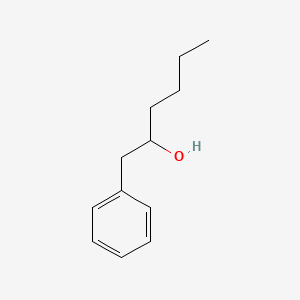

This compound is a specific secondary benzylic alcohol with the chemical formula C₁₂H₁₈O. nih.gov Its structure consists of a hexanol backbone with a phenyl group attached to the first carbon and a hydroxyl group on the second. This arrangement makes it a chiral molecule, existing as two non-superimposable mirror images or enantiomers.

The presence of both a phenyl ring and a hydroxyl group on adjacent carbons gives this compound a unique combination of properties. The phenyl group introduces aromaticity and steric bulk, influencing the molecule's reactivity and intermolecular interactions. vulcanchem.com The hydroxyl group serves as a site for a variety of chemical transformations, such as oxidation and esterification.

Its chirality and the potential for various chemical modifications make this compound and related phenyl-substituted alcohols subjects of interest in several areas of chemical research. arxiv.orgnih.govresearchgate.netfigshare.comresearchgate.net Studies have explored their synthesis, reactivity, and potential applications as building blocks in the creation of more complex molecules. arxiv.orgnih.govresearchgate.netfigshare.comresearchgate.net It is also used in the fragrance and flavor industries. evitachem.com

Chemical and Physical Properties

A comprehensive understanding of a compound's chemical and physical properties is fundamental to its application in research and synthesis. This section details the key characteristics of this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₈O |

| Molecular Weight | 178.27 g/mol |

| IUPAC Name | 1-phenylhexan-2-ol |

| CAS Number | 25755-72-0 |

Data sourced from PubChem. nih.gov

Spectroscopic Data:

Spectroscopic techniques are crucial for the identification and characterization of organic compounds. For this compound, the following spectroscopic data are characteristic:

¹H NMR Spectroscopy : The proton nuclear magnetic resonance (¹H NMR) spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the phenyl group would appear in the downfield region, typically between 7.0 and 7.5 ppm. The proton attached to the carbon bearing the hydroxyl group (the carbinol proton) would likely appear as a multiplet in the region of 3.5 to 4.5 ppm. The protons of the hexyl chain would produce a series of signals in the upfield region, with their specific chemical shifts and splitting patterns determined by their proximity to the phenyl and hydroxyl groups.

¹³C NMR Spectroscopy : The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. The spectrum of this compound would show distinct peaks for each of the 12 carbon atoms. The carbons of the phenyl ring would resonate in the aromatic region (typically 125-145 ppm). The carbon atom attached to the hydroxyl group would have a chemical shift in the range of 65-75 ppm. The remaining carbons of the hexyl chain would appear at higher field strengths.

Infrared (IR) Spectroscopy : Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the aromatic ring would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Synthesis and Manufacturing

The creation of this compound can be achieved through various synthetic routes, from small-scale laboratory preparations to potential industrial manufacturing processes. The choice of method often depends on the desired quantity, purity, and, crucially, the required stereochemistry of the final product.

Laboratory-Scale Synthetic Methods

In a laboratory setting, this compound is commonly synthesized through two primary pathways:

Grignard Reaction : This classic organometallic reaction involves the addition of a Grignard reagent to an aldehyde. To synthesize this compound, one could react benzaldehyde (B42025) with pentylmagnesium bromide. The pentyl Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the secondary alcohol.

Reduction of 1-Phenyl-2-hexanone : An alternative and widely used method is the reduction of the corresponding ketone, 1-phenyl-2-hexanone. nih.govnist.govchemeo.com This transformation can be accomplished using a variety of reducing agents. Common choices include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents deliver a hydride ion (H⁻) to the carbonyl carbon, which, after protonation, forms the alcohol.

Industrial-Scale Manufacturing Considerations

Scaling up the synthesis of this compound for industrial production introduces several important considerations:

Catalyst Selection : For reductions, while reagents like LiAlH₄ are effective, they can be expensive and hazardous on a large scale. Catalytic hydrogenation, using a metal catalyst such as palladium, platinum, or nickel, and hydrogen gas, is often a more economical and safer alternative for large-scale reductions.

Process Optimization : Industrial processes are optimized to maximize yield, minimize reaction times, and simplify purification. This involves careful control of reaction parameters such as temperature, pressure, and solvent. Continuous flow processes are increasingly being adopted for their efficiency and safety benefits. researcher.life

Chiral Synthesis: Enantioselective and Asymmetric Methods

Given the chiral nature of this compound, producing a single enantiomer is often a primary goal, particularly for applications in pharmaceuticals or as chiral building blocks. researchgate.netpharmtech.comgoogle.com

Enantioselective Reduction : The reduction of the prochiral ketone, 1-phenyl-2-hexanone, can be performed using chiral reducing agents or catalysts to favor the formation of one enantiomer over the other. sigmaaldrich.comacs.orgmsu.edu This is a form of asymmetric synthesis. sigmaaldrich.comacs.orgmsu.edu A well-known example is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source. vulcanchem.com

Catalytic Asymmetric Synthesis : This field has seen significant advancements, with the development of numerous chiral catalysts for the asymmetric reduction of ketones. google.comnih.govrsc.orgsioc-journal.cn These catalysts, often based on transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands, can achieve high levels of enantioselectivity. sigmaaldrich.com Biocatalysis, using enzymes such as alcohol dehydrogenases, also presents a green and highly selective method for producing chiral alcohols like this compound. researchgate.netnih.govresearchgate.net These enzymatic reductions often proceed with excellent enantiomeric excess (>99% ee). nih.gov

Chemical Reactions and Reactivity

The presence of the hydroxyl group and the adjacent phenyl ring in this compound dictates its chemical reactivity, allowing it to participate in a variety of organic transformations.

Oxidation Reactions

The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, 1-phenyl-2-hexanone. nih.govnist.govchemeo.com The choice of oxidizing agent is crucial to prevent over-oxidation or side reactions. Common reagents for this transformation include:

Chromium-based reagents : Reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are effective for the oxidation of secondary alcohols to ketones in a controlled manner.

Swern Oxidation : This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640), followed by the addition of a hindered base like triethylamine (B128534). It is a mild and efficient method for this oxidation.

Dess-Martin Periodinane : This hypervalent iodine reagent provides a mild and selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.

Dehydration Reactions

Under acidic conditions, this compound can undergo dehydration to form alkenes. The reaction typically proceeds through an E1 or E2 mechanism, depending on the reaction conditions. Protonation of the hydroxyl group creates a good leaving group (water), and subsequent elimination of a proton from an adjacent carbon atom forms a double bond. The position of the double bond in the resulting alkene can be influenced by the stability of the potential products, with the more substituted (and often conjugated) alkene being the major product (Zaitsev's rule).

Esterification Reactions

The hydroxyl group of this compound can react with carboxylic acids or their derivatives (such as acyl chlorides or acid anhydrides) to form esters. This reaction, known as esterification, is typically catalyzed by an acid or a base. For example, reacting this compound with acetic anhydride in the presence of a base like pyridine (B92270) would yield 1-phenyl-2-hexyl acetate (B1210297). This reaction is fundamental in modifying the properties of the alcohol, for instance, to protect the hydroxyl group during a multi-step synthesis.

Applications in Scientific Research

The unique structural features of this compound make it a valuable tool in various areas of scientific research, particularly in organic synthesis and mechanistic studies.

Chiral Building Block in Asymmetric Synthesis

As a chiral molecule that can be synthesized in high enantiomeric purity, this compound serves as an important chiral building block. researchgate.netpharmtech.comgoogle.com In asymmetric synthesis, the goal is to create complex target molecules with specific stereochemistry. Starting with a molecule like (R)- or (S)-1-phenyl-2-hexanol allows chemists to introduce a predefined stereocenter into a larger molecule. The hydroxyl group provides a handle for further chemical transformations, enabling the elongation of the carbon chain or the introduction of other functional groups while retaining the original stereochemistry. Chiral secondary alcohols are key intermediates in the synthesis of many pharmaceuticals. researchgate.netpharmtech.com

Substrate in Mechanistic Studies

This compound and related phenyl-substituted alcohols are also employed as model substrates in studies aimed at understanding the mechanisms of organic reactions. arxiv.orgnih.govresearchgate.netfigshare.comresearchgate.netresearchgate.net For example, the rates and products of its oxidation, dehydration, or substitution reactions can be studied under various conditions to elucidate the transition states and intermediates involved. The presence of the phenyl group allows for the investigation of electronic and steric effects on reaction pathways. Furthermore, the use of isotopically labeled versions of this compound can provide deeper insights into bond-breaking and bond-forming steps in a reaction mechanism.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenylhexan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-2-3-9-12(13)10-11-7-5-4-6-8-11/h4-8,12-13H,2-3,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIYIWMCPWCFVCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40865251 | |

| Record name | Benzeneethanol, .alpha.-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25755-72-0 | |

| Record name | 1-Phenyl-2-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25755-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneethanol, alpha-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025755720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, .alpha.-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, .alpha.-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40865251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Considerations and Enantioselective Synthesis of 1 Phenyl 2 Hexanol

Chiral Nature of 1-Phenyl-2-hexanol and its Enantiomers

This compound possesses a single chiral center at the second carbon atom (C2), which is bonded to a hydrogen atom, a hydroxyl group, a butyl group, and a benzyl (B1604629) group. Due to this tetrahedral carbon atom with four different substituents, the molecule is chiral and exists as a pair of non-superimposable mirror images known as enantiomers. encyclopedia.pub These enantiomers are designated as (R)-1-phenyl-2-hexanol and (S)-1-phenyl-2-hexanol.

Enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents. libretexts.org However, they exhibit distinct behavior in the presence of other chiral entities, including their interaction with plane-polarized light, causing the plane to rotate in opposite directions. encyclopedia.publibretexts.org This optical activity is a defining characteristic. Furthermore, the biological activity of each enantiomer can differ significantly, as their three-dimensional shapes interact differently with chiral biological receptors. libretexts.org The synthesis of enantiomerically pure this compound is therefore crucial for applications where specific stereochemistry is required.

Asymmetric Synthetic Strategies

The preparation of enantiomerically enriched or pure this compound can be achieved through various asymmetric synthetic strategies. These methods aim to control the stereochemical outcome of the reaction, favoring the formation of one enantiomer over the other. Key approaches include chiral catalysis and the kinetic resolution of racemic mixtures.

Chiral Catalysis in Enantioselective Reactions

Chiral catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of a chiral product. This is a highly efficient and atom-economical approach to asymmetric synthesis.

Transition metal-catalyzed asymmetric hydrogenation is a powerful method for the synthesis of chiral alcohols from prochiral ketones. chemrxiv.orgbohrium.comsioc-journal.cn The synthesis of this compound via this method involves the reduction of the corresponding prochiral ketone, 1-phenyl-2-hexanone.

In this process, a chiral catalyst, typically a complex of a transition metal (such as ruthenium, rhodium, or iridium) with a chiral ligand, is used to deliver hydrogen to the ketone in a stereoselective manner. chemrxiv.orgsioc-journal.cnchemie-brunschwig.ch The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the ketone, leading to the preferential formation of either the (R) or (S) alcohol. For instance, Noyori's ruthenium-BINAP complexes are well-known for their high efficiency and enantioselectivity in the hydrogenation of a wide range of ketones. chemrxiv.org The choice of metal, ligand, and reaction conditions is critical to achieving high enantiomeric excess (ee).

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Alcohol Synthesis

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) |

|---|---|---|---|

| Ru-BINAP Complex | Aryl Ketones | (R) or (S)-Alcohol | Up to >99% |

| Ir-SpiroPAP Complex | Acetophenone (B1666503) | (R) or (S)-Alcohol | Up to >99% sioc-journal.cn |

This table presents generalized data for the asymmetric hydrogenation of ketones to illustrate the potential of the methodology. Specific results for 1-phenyl-2-hexanone would depend on the exact catalyst and conditions employed.

The Sharpless asymmetric dihydroxylation and epoxidation are seminal methods in asymmetric synthesis that can be applied to create chiral precursors for this compound. researchgate.netorgsyn.org

Sharpless Asymmetric Dihydroxylation (AD): This reaction converts an alkene to a chiral diol. For the synthesis of a precursor to this compound, one could start with an alkene such as 1-phenyl-1-hexene. The Sharpless AD reaction utilizes a catalytic amount of osmium tetroxide (OsO₄) in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids (DHQ)₂PHAL or (DHQD)₂PHAL, and a stoichiometric co-oxidant like potassium ferricyanide. orgsyn.org The choice of the chiral ligand determines which face of the double bond is hydroxylated, leading to either the (R,R) or (S,S)-diol with high enantioselectivity. orgsyn.org The resulting chiral 1-phenyl-1,2-hexanediol can then be chemically transformed into the desired this compound enantiomer through selective protection and deoxygenation steps. For example, the dihydroxylation of 1-phenylcyclohexene using (DHQD)₂PHAL yielded the corresponding diol with 99% ee. orgsyn.org

Sharpless Asymmetric Epoxidation (AE): This method is used for the enantioselective epoxidation of allylic alcohols. orgsyn.orgup.ac.za To apply this to the synthesis of this compound, a suitable allylic alcohol precursor, such as 1-phenyl-hex-2-en-1-ol, would be required. The Sharpless AE employs a titanium tetra(isopropoxide) catalyst, a chiral tartrate ester (like diethyl tartrate, DET), and an oxidant such as tert-butyl hydroperoxide (TBHP). orgsyn.org The chirality of the tartrate ester dictates the stereochemical outcome of the epoxidation. The resulting chiral epoxy alcohol can then be regioselectively opened to yield the desired this compound enantiomer.

Transition Metal-Catalyzed Asymmetric Hydrogenation

Kinetic Resolution Approaches

Kinetic resolution is a method for separating a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent.

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of racemic alcohols due to their high enantioselectivity and mild reaction conditions. nih.govnih.gov In a typical lipase-catalyzed kinetic resolution of racemic this compound, the enzyme selectively catalyzes the acylation of one enantiomer, leaving the other unreacted. nih.gov

The reaction involves the racemic alcohol, an acyl donor (such as an ester or an acid anhydride), and a lipase (B570770) in an organic solvent. For example, Candida antarctica lipase B (CALB), often immobilized as Novozym 435, is a widely used and highly selective enzyme for such resolutions. nih.govnih.govbeilstein-journals.org If the lipase preferentially acylates the (R)-enantiomer, the reaction mixture will contain the acylated (R)-ester and the unreacted (S)-alcohol. These two compounds can then be easily separated. This method can achieve very high enantiomeric excesses for both the remaining alcohol and the esterified product. nih.govbeilstein-journals.org Studies on similar secondary alcohols like 1-phenyl-1-propanol (B1198777) have shown that optimizing parameters such as the lipase type, acyl donor, solvent, and temperature can lead to enantiomeric excesses of up to 95%. nih.gov A double kinetic resolution involving 2-hexanol (B165339) and methyl 1-phenylethyl carbonate has also been demonstrated using Novozym 435. nih.gov

Table 2: Key Parameters in Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

| Parameter | Description | Example/Effect |

|---|---|---|

| Lipase Type | Different lipases exhibit varying selectivity. | Novozym 435 (immobilized CALB) often shows high enantioselectivity. nih.gov |

| Acyl Donor | The structure of the acylating agent can influence reaction rate and selectivity. | Vinyl acetate (B1210297) is commonly used as it produces a non-interfering byproduct. mdpi.com |

| Solvent | The solvent can affect enzyme activity and stability. | Toluene and hexane (B92381) are frequently used organic solvents. nih.govmdpi.com |

| Temperature | Temperature affects the reaction rate and can influence enantioselectivity. | Optimal temperatures are often in the range of 40-60°C. nih.gov |

Chromatographic Separation using Chiral Stationary Phases (e.g., Porous Coordination Compounds)

High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. mdpi.commdpi.com The fundamental principle of this method relies on the differential interaction between the two enantiomers of the analyte and the chiral environment of the stationary phase, leading to different retention times and thus, separation. mdpi.com For the resolution of chiral alcohols like this compound, polysaccharide-based CSPs (derived from cellulose (B213188) or amylose) and porous crystalline materials have proven particularly effective. preprints.orgjiangnan.edu.cn

Porous Coordination Polymers (PCPs), also known as Metal-Organic Frameworks (MOFs), are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.net Their high surface area, tunable porosity, and the potential to incorporate chiral functionalities make them highly promising as CSPs for enantioselective separations. researchgate.netacs.org By designing PCPs with chiral pores or by using naturally chiral building blocks, stationary phases can be created that exhibit exceptional recognition capabilities for specific enantiomers. researchgate.netrsc.org

For instance, γ-cyclodextrin-based MOFs (γ-CD-MOFs) have been successfully used as CSPs for the HPLC separation of a variety of chiral aromatic alcohols. rsc.org The chiral cavities of the cyclodextrin (B1172386) units provide the necessary environment for enantioselective interactions, primarily through hydrogen bonding and hydrophobic interactions with the aromatic and hydroxyl groups of the analytes. rsc.org Research has demonstrated the successful separation of numerous aromatic alcohols on γ-CD-MOF packed columns, indicating the high potential for resolving racemates of structurally similar compounds like this compound. rsc.org Similarly, chiral porous organic cages (POCs) have been developed and chemically bonded to silica (B1680970) gel to create novel CSPs that show good separation for various racemic alcohols, diols, and other chiral compounds. mdpi.com

The effectiveness of a chiral separation is quantified by its separation factor (α) and resolution (Rs). The data below, gathered from studies on analogous chiral alcohols, illustrates the performance of different porous chiral stationary phases.

Table 1: HPLC Enantioseparation of Representative Chiral Alcohols on Porous Chiral Stationary Phases

| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |

|---|---|---|---|---|---|

| (R,S)-1-Phenyl-1-propanol | γ-CD-MOF | Methanol/Water (10/90, v/v) | 1.10 | 1.64 | rsc.org |

| (R,S)-4-Phenyl-2-butanol | γ-CD-MOF | Methanol/Water (10/90, v/v) | 1.10 | 1.96 | rsc.org |

| (R,S)-1-Phenyl-1-pentanol | γ-CD-MOF | Methanol/Water (10/90, v/v) | 1.12 | 1.91 | rsc.org |

| 1-Phenyl-1-propanol | Chiral POC-based CSP | n-Hexane/Isopropanol (98/2, v/v) | 1.18 | 1.83 | mdpi.com |

| 2-Phenyl-1-propanol | Chiral POC-based CSP | n-Hexane/Isopropanol (98/2, v/v) | 1.11 | 1.52 | mdpi.com |

Diastereoselective Synthesis through Chiral Auxiliaries and Intermediates

An alternative to resolving a racemic mixture is asymmetric synthesis, which aims to create a single enantiomer directly. Diastereoselective synthesis is a prominent strategy within this field, where an achiral substrate is temporarily attached to a chiral molecule, known as a chiral auxiliary. sigmaaldrich.comddugu.ac.in This auxiliary directs a subsequent chemical transformation to occur preferentially on one face of the molecule, resulting in the formation of one diastereomer over the other. sigmaaldrich.comdu.ac.in After the reaction, the chiral auxiliary is removed, yielding the desired enantiomerically enriched product. sigmaaldrich.com

The synthesis of chiral secondary alcohols, such as this compound, can be achieved with high diastereoselectivity using this approach. A common method involves the asymmetric alkylation or reduction of a carbonyl compound tethered to a chiral auxiliary. oup.com For example, an achiral propionyl group can be attached to a chiral auxiliary, such as an oxazolidinone or a piperazine (B1678402) derivative. oup.comresearchgate.net The auxiliary then sterically hinders one face of the enolate formed upon deprotonation, forcing an incoming electrophile (e.g., a benzyl halide, for the synthesis of a precursor to this compound) to add from the less hindered face. This process creates a new stereocenter with a specific configuration relative to the auxiliary.

Another powerful application involves the creation of diastereomeric intermediates that can be separated. A racemic alcohol can be esterified with an enantiomerically pure chiral acid. mdpi.com This reaction produces a mixture of two diastereomeric esters, which, unlike enantiomers, have different physical properties and can be separated using standard chromatographic techniques like normal-phase HPLC on silica gel. mdpi.com Once separated, the individual diastereomers are hydrolyzed to yield the enantiomerically pure alcohol and recover the chiral acid. du.ac.in

Table 2: Examples of Diastereoselective Syntheses Using Chiral Auxiliaries

| Reaction Type | Chiral Auxiliary/Reagent | Substrate Type | Product Type | Diastereomeric Excess (d.e.) / Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| Electrophilic Fluorination | trans-Fox (fluorinated oxazolidine) | Amide Enolate | α-Fluoroamide | >98% de | researchgate.net |

| Alkylation | Chiral Piperazine Diamide | Diamide Enolate | 2-Substituted Alcohol | Up to 68% ee* | oup.com |

| Diels-Alder Reaction | Chiral Acetal from 1,2-Ethanediol | Acrylate Derivative | Cycloaddition Product | 91:9 d.r. | sfu.ca |

| Ene Reaction | trans-2-Phenylcyclohexanol | Glyoxylate Ester | Homoallylic Alcohol | 10:1 d.r. | wikipedia.org |

Note: The reference reports enantiomeric excess (e.e.) of the final product after removal of the auxiliary, which directly reflects the diastereoselectivity of the alkylation step.

These strategies, employing either chiral auxiliaries to direct bond formation or to form separable diastereomeric intermediates, represent robust and versatile methods for accessing enantiomerically pure secondary alcohols like (R)- and (S)-1-phenyl-2-hexanol. mdpi.comsigmaaldrich.com

Reaction Mechanisms and Chemical Transformations of 1 Phenyl 2 Hexanol

Reactivity of the Hydroxyl Group

The hydroxyl group is a versatile functional group that can participate in a variety of chemical reactions. In 1-phenyl-2-hexanol, the -OH group can act as a leaving group in substitution reactions or be converted into other functional groups like esters and ethers.

Nucleophilic substitution reactions involve the replacement of the hydroxyl group by a nucleophile. However, since the hydroxide (B78521) ion (OH-) is a poor leaving group, the hydroxyl group must first be protonated by an acid to form a good leaving group, water (H₂O). pdx.edu

SN1 Pathway : Secondary alcohols like this compound can undergo SN1 reactions, which proceed through a carbocation intermediate. libretexts.orgslideshare.net The reaction is initiated by the protonation of the alcohol, followed by the departure of a water molecule to form a secondary carbocation. libretexts.org This carbocation is then attacked by a nucleophile. libretexts.org The stability of the carbocation is a crucial factor in SN1 reactions. slideshare.net The presence of the adjacent phenyl group can stabilize the carbocation through resonance. SN1 reactions are typically non-stereospecific, leading to a mixture of products. slideshare.net

SN2 Pathway : While less common for secondary alcohols compared to primary alcohols, SN2 reactions can occur under specific conditions. libretexts.org This pathway involves a one-step mechanism where the nucleophile attacks the carbon atom bonded to the leaving group at the same time as the leaving group departs. libretexts.org This results in an inversion of stereochemistry at the chiral center. libretexts.orgmasterorganicchemistry.com The use of reagents like thionyl chloride (SOCl₂) in the presence of pyridine (B92270) can facilitate an SN2 reaction, leading to the formation of an alkyl chloride with inversion of configuration. masterorganicchemistry.com Without pyridine, the reaction with SOCl₂ can proceed through an SNi (internal nucleophilic substitution) mechanism, which results in retention of stereochemistry. masterorganicchemistry.com

Esterification : this compound can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. This reaction is typically catalyzed by an acid. The oxygen of the alcohol acts as a nucleophile, attacking the carbonyl carbon of the carboxylic acid.

Etherification : The formation of ethers from this compound can be achieved through various methods. One common method is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction. pdx.edu Direct etherification can also be achieved using catalysts. For instance, iron(III) salts have been used to catalyze the self-etherification of secondary benzylic alcohols like 1-phenylethanol (B42297). acs.org Iridium-catalyzed allylic etherification has also been demonstrated with aliphatic alcohols. nih.gov

Nucleophilic Substitution Pathways (e.g., SN1, SN2)

Dehydration and Elimination Reactions to Unsaturated Species

The elimination of a water molecule from an alcohol to form an alkene is known as dehydration. This reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. libretexts.org

E1 Mechanism : For secondary alcohols like this compound, dehydration predominantly follows the E1 (elimination, unimolecular) mechanism. libretexts.org The reaction begins with the protonation of the hydroxyl group to form a good leaving group (water). libretexts.org This is followed by the departure of the water molecule to form a secondary carbocation intermediate. libretexts.org A base, often a water molecule or the conjugate base of the acid catalyst, then abstracts a proton from an adjacent carbon, leading to the formation of a double bond. libretexts.org The rate-determining step is the formation of the carbocation. miracosta.edu

E2 Mechanism : The E2 (elimination, bimolecular) mechanism is a concerted, one-step process where the abstraction of a proton by a base and the departure of the leaving group occur simultaneously. While more common for primary alcohols, E2 mechanisms can also occur for secondary alcohols, particularly with strong, bulky bases. rsc.org In the context of acid-catalyzed dehydration, the E2 pathway is less likely for this compound compared to the E1 pathway due to the relative stability of the secondary carbocation that can be formed. rsc.org

Regioselectivity : When more than one alkene can be formed from an elimination reaction, the reaction is said to be regioselective. According to Zaitsev's rule , the major product of an elimination reaction is typically the more substituted (and therefore more stable) alkene. chemistrysteps.com In the dehydration of this compound, removal of a proton from the C1 carbon would lead to 1-phenyl-1-hexene, while removal from the C3 carbon would result in 1-phenyl-2-hexene. Based on Zaitsev's rule, 1-phenyl-1-hexene, being the more substituted alkene (disubstituted vs. monosubstituted), would be predicted as the major product.

Stereoselectivity : If the resulting alkene can exist as stereoisomers (E/Z or cis/trans), the reaction is stereoselective if it preferentially forms one stereoisomer over the other. iitk.ac.in E1 reactions can produce both cis and trans isomers, with the more stable trans isomer generally being the major product. libretexts.org E2 reactions are stereospecific and require an anti-periplanar arrangement of the proton being removed and the leaving group. iitk.ac.in

A key feature of reactions proceeding through carbocation intermediates, such as SN1 and E1 reactions, is the possibility of carbocation rearrangements. libretexts.orglumenlearning.com These rearrangements occur to form a more stable carbocation. byjus.com

Hydride Shifts : In the case of the secondary carbocation formed from this compound, a 1,2-hydride shift could potentially occur. This involves the migration of a hydrogen atom with its pair of electrons from an adjacent carbon to the positively charged carbon. orgoreview.com If a hydride were to shift from the C1 carbon to the C2 carbon, it would form a benzylic carbocation. Benzylic carbocations are significantly more stable due to resonance stabilization from the adjacent phenyl ring. organicchemistrytutor.com This rearranged carbocation would then lead to the formation of different alkene products.

Alkyl Shifts : Although less likely in this specific case, alkyl shifts are another type of carbocation rearrangement where an alkyl group migrates instead of a hydrogen atom. organicchemistrytutor.com

The potential for carbocation rearrangements means that the product mixture of an E1 or SN1 reaction of this compound may be more complex than initially predicted, containing products derived from both the initial and the rearranged carbocation. lumenlearning.com

Regioselectivity and Stereoselectivity in Alkene Formation

Oxidation and Dehydrogenation Reactions of this compound

The secondary alcohol group in this compound is a primary site for oxidation and dehydrogenation reactions, yielding the corresponding ketone, 1-phenyl-2-hexanone. These transformations can be achieved through both enzymatic and chemocatalytic methods.

Enzymatic Oxidation

The biocatalytic oxidation of secondary alcohols is a field of significant interest due to the high selectivity often afforded by enzymes. Alcohol dehydrogenases (ADHs) are a prominent class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. mdpi.com

Research into ADHs from various microorganisms demonstrates their capability to oxidize a range of secondary alcohols, including structures analogous to this compound. An NAD+-dependent ADH purified from the yeast Geotrichum capitatum JCM 3908, for instance, exhibits notable oxidizing activity towards several secondary alcohols. nih.gov While its primary function in the study was the reduction of N-benzyl-3-pyrrolidinone, its oxidative capacity was tested against various substrates. The enzyme showed higher oxidizing activity for 2-propanol, 2-butanol, 2-pentanol, 2-hexanol (B165339), 3-hexanol, and 1-phenyl-2-propanol (B48451) compared to its activity towards (S)-N-benzyl-3-pyrrolidinol. nih.govbiocrick.com This substrate profile suggests that this compound would also be a viable substrate for this enzyme.

Similarly, studies on the bacterium Corynebacterium equi IFO 3730 have explored its ability to oxidize secondary alcohols. In the oxidation of a series of 1-phenyl-1-alkanols, the length of the alkyl chain was found to be a critical factor influencing the reaction rate. tandfonline.com For example, the conversion of 1-phenyl-1-hexanol (B1583550) was limited to 44% after seven days of cultivation, whereas 1-phenyl-1-heptanol (B1619153) was consumed much more rapidly. tandfonline.com This indicates that the enzyme system's efficiency is sensitive to the substrate's structure, a principle that would extend to the oxidation of this compound.

Furthermore, a thermostable ADH from the hyperthermophilic archaeon Thermococcus kodakarensis KOD1 (TkADH) has been identified and shown to be effective in the enantioselective oxidation of aromatic secondary alcohols. asm.org This enzyme demonstrated a high preference for oxidizing (S)-1-phenylethanol, yielding (R)-1-phenylethanol with an optical purity greater than 99.8% enantiomeric excess (ee). asm.org The enzyme's ability to act on 1-phenylethanol derivatives suggests its potential utility for the kinetic resolution of racemic this compound.

| Enzyme Source | Substrate(s) Studied (Analogous to this compound) | Key Findings | Reference(s) |

| Geotrichum capitatum | 2-Hexanol, 1-Phenyl-2-propanol | The purified alcohol dehydrogenase (ADH) showed higher oxidizing activity towards these secondary alcohols compared to (S)-N-benzyl-3-pyrrolidinol. | nih.gov, biocrick.com |

| Corynebacterium equi | 1-Phenyl-1-hexanol | Oxidation to the corresponding ketone was observed, though the reaction rate was slower compared to analogues with longer alkyl chains (C7 and above). | tandfonline.com |

| Thermococcus kodakarensis | 1-Phenylethanol and its derivatives | The thermostable ADH oxidized aromatic secondary alcohols with high enantioselectivity, enabling the production of (R)-alcohols with >99.8% ee. | asm.org |

Catalytic Dehydrogenation Processes

Catalytic dehydrogenation offers a non-biological route to oxidize alcohols. Ruthenium-based pincer catalysts, specifically of the form [{PNN}Ru(H)(Cl)(CO)], have been investigated for the dehydrogenation of alcohols like 1-phenylethanol, a close structural analogue of this compound. nsf.gov These reactions can proceed through either an "inner-sphere" or an "outer-sphere" mechanism.

The inner-sphere mechanism involves the dissociation of one of the pincer ligand's arms, allowing the alcohol to coordinate directly to the metal center before the hydrogen transfer occurs. In contrast, the outer-sphere mechanism does not require direct substrate-to-metal coordination; instead, the transfer of a proton and a hydride can occur in a stepwise fashion without the ligand framework opening. nsf.gov

To probe the dominant pathway, researchers synthesized planar-locked quinoline-based PNN ligands that are incapable of the arm dissociation required for an inner-sphere mechanism. When these complexes were used in the catalytic dehydrogenation of 1-phenylethanol, their activity was significantly lower than that of the non-locked parent complex. This suggests that the more efficient pathway for this type of catalyst is the inner-sphere mechanism. The planar-locked catalysts are forced through a higher-energy outer-sphere route and may become trapped in unreactive states. nsf.gov These mechanistic insights are directly applicable to the dehydrogenation of this compound to 1-phenyl-2-hexanone using similar transition metal catalysts.

Carbon-Carbon Bond Transformations and Functionalization

While direct carbon-carbon bond forming reactions starting from this compound are not extensively documented, the compound can be readily functionalized to produce versatile intermediates for subsequent C-C bond transformations. The most significant of these functionalization reactions is dehydration.

The dehydration of alcohols is an elimination reaction that forms an alkene and water, typically under acidic conditions. libretexts.org For this compound, this reaction would produce a mixture of alkene isomers, primarily 1-phenyl-1-hexene and 1-phenyl-2-hexene, by removing the hydroxyl group and a proton from an adjacent carbon atom. The distribution of these products is governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. masterorganicchemistry.com

The liquid-phase dehydration of the related compound 1-phenylethanol has been studied extensively using various solid acid catalysts. researchgate.net The selectivity of this reaction is highly dependent on the nature of the catalyst's acid sites (Brønsted vs. Lewis) and its pore structure.

Brønsted Acid Catalysts : Catalysts with strong Brønsted acid sites, such as Amberlyst-15, tend to produce both the desired alkene (styrene) and an ether by-product. researchgate.net

Lewis Acid Catalysts : Catalysts dominated by Lewis acid sites tend to selectively form the ether, which can then be converted to the alkene. researchgate.net

Zeolites : Zeolites like HZSM-5, which possess both Brønsted and Lewis acid sites and a specific pore structure, have shown high selectivity for the formation of styrene (B11656) from 1-phenylethanol. The shape-selective nature of the zeolite's pores can prevent the formation of bulkier by-products. researchgate.net

These findings indicate that the controlled dehydration of this compound can be achieved by selecting an appropriate acid catalyst, yielding phenylhexene isomers. These alkenes are valuable precursors for a wide range of carbon-carbon bond-forming reactions, including polymerization, alkylation, and addition reactions.

Another functionalization strategy involves converting the hydroxyl group into a better leaving group, such as a tosylate. This reaction, which proceeds with retention of stereochemistry at the carbon center, transforms the alcohol into a tosylate ester that is highly reactive in nucleophilic substitution (SN1 and SN2) and elimination reactions, further expanding its synthetic utility. libretexts.org

| Catalyst Type | Reaction | Product(s) from 1-phenylethanol (analogue) | Key Findings | Reference(s) |

| Sulfuric Acid (H₂SO₄) | Dehydration | Styrene | Lower yield of alkene (39%) compared to other acids, suggesting side reactions. | rsc.org |

| p-Toluenesulfonic acid (pTSA) | Dehydration | Styrene | Higher yield of alkene (85%) compared to sulfuric acid. | rsc.org |

| Rhenium(VII) oxide (Re₂O₇) | Dehydration | Styrene | Very high yield (98%) and rapid conversion. | rsc.org |

| HZSM-5 Zeolite | Dehydration | Styrene | High and constant selectivity to the alkene due to shape-selective catalysis that inhibits by-product formation. | researchgate.net |

| Amberlyst-15 | Dehydration | Styrene, α-methylbenzyl ether | High conversion but lower initial selectivity for the alkene due to competing ether formation. | researchgate.net |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Phenyl 2 Hexanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-phenyl-2-hexanol, ¹H and ¹³C NMR provide comprehensive data on the proton and carbon environments, respectively, while two-dimensional techniques reveal the connectivity between atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Environments

In ¹H NMR spectroscopy of this compound, the chemical shift (δ) of each proton is influenced by its local electronic environment. libretexts.org The presence of the phenyl group, the hydroxyl group, and the alkyl chain results in a distinct set of signals.

Aromatic Protons (C₆H₅): The five protons on the phenyl ring typically appear as a complex multiplet in the range of δ 7.1-7.4 ppm. Their specific shifts depend on their position relative to the alkyl substituent.

Benzylic Protons (C1-H₂): The two protons on the carbon adjacent to the phenyl ring (C1) are diastereotopic. They are expected to resonate as a multiplet, likely a pair of doublets of doublets, around δ 2.6-2.8 ppm.

Carbinol Proton (C2-H): The single proton on the carbon bearing the hydroxyl group (C2) is expected to appear as a multiplet around δ 3.6-3.8 ppm. Its signal is split by the neighboring protons on C1 and C3.

Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, solvent, and temperature due to hydrogen bonding. ucl.ac.uk It typically appears as a broad singlet that can range from δ 1.0 to 5.0 ppm.

Alkyl Protons (C3-H₂, C4-H₂, C5-H₂, C6-H₃): The protons of the n-butyl chain will appear in the upfield region of the spectrum (δ 0.8-1.6 ppm). The terminal methyl group (C6) is expected to be a triplet around δ 0.9 ppm, while the methylene (B1212753) groups (C3, C4, C5) will show complex overlapping multiplets.

The predicted ¹H NMR data for this compound is summarized in the table below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| C₆H₅-H | 7.1 - 7.4 | Multiplet (m) | 5H |

| C1-H ₂ | 2.6 - 2.8 | Multiplet (m) | 2H |

| C2-H | 3.6 - 3.8 | Multiplet (m) | 1H |

| OH | 1.0 - 5.0 | Broad Singlet (br s) | 1H |

| C3-H ₂ | 1.2 - 1.6 | Multiplet (m) | 2H |

| C4,C5-H ₂ | 1.2 - 1.6 | Multiplet (m) | 4H |

| C6-H ₃ | ~ 0.9 | Triplet (t) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. libretexts.org Each unique carbon atom in this compound gives a distinct signal.

Aromatic Carbons (C₆H₅): The carbons of the phenyl ring typically resonate in the δ 125-140 ppm region. The carbon attached to the alkyl chain (ipso-carbon) will have a different shift than the ortho, meta, and para carbons. oregonstate.edu

Carbinol Carbon (C2): The carbon atom bonded to the hydroxyl group (C-OH) is significantly deshielded and is expected to appear in the range of δ 70-75 ppm. For comparison, the C-OH carbon in 2-hexanol (B165339) appears at ~68 ppm. chemicalbook.com

Benzylic Carbon (C1): The carbon adjacent to the phenyl group is expected to have a chemical shift in the range of δ 40-45 ppm.

Alkyl Carbons (C3, C4, C5, C6): The carbons of the n-butyl chain will resonate at higher field strengths (lower ppm values), typically between δ 14-40 ppm. The terminal methyl carbon (C6) will be the most shielded, appearing around δ 14 ppm, similar to 1-hexanol (B41254) and 2-hexanol. chemicalbook.com

The predicted ¹³C NMR chemical shifts are detailed in the table below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C ₆H₅ (ipso) | 138 - 142 |

| C ₆H₅ (ortho, meta, para) | 125 - 130 |

| C 2 (CH-OH) | 70 - 75 |

| C 1 (CH₂-Ph) | 40 - 45 |

| C 3 | 35 - 40 |

| C 4 | 25 - 30 |

| C 5 | 22 - 25 |

| C 6 (CH₃) | ~ 14 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are instrumental in confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. For this compound, cross-peaks would be expected between the benzylic protons (H1) and the carbinol proton (H2), between H2 and the adjacent methylene protons (H3), and sequentially along the butyl chain (H3-H4, H4-H5, H5-H6). This data confirms the proton-proton connectivity through the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. An HSQC spectrum of this compound would show a correlation peak for each C-H bond (e.g., C1 with H1, C2 with H2, etc.), allowing for unambiguous assignment of the ¹³C NMR signals based on the more easily assigned ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which is crucial for determining stereochemistry and preferred conformations. For a chiral molecule like this compound, NOESY could potentially reveal through-space interactions between the phenyl ring protons and protons on the alkyl chain, providing insight into the molecule's three-dimensional structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are particularly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups.

O-H Stretch: A prominent and very broad absorption band is expected in the region of 3200-3550 cm⁻¹. matanginicollege.ac.in This broadening is a direct result of intermolecular hydrogen bonding between the hydroxyl groups of different molecules. masterorganicchemistry.com In dilute solutions, a sharper, less intense "free" O-H stretch may appear around 3600 cm⁻¹. msu.edu A study of the closely related 1-phenyl-2-butanol showed a broad hydrogen-bonded O-H stretching band centered near 3377 cm⁻¹, confirming strong intermolecular association. acs.org

C-H Stretch: Two distinct regions for C-H stretching are observed. Aromatic C-H (sp² hybridized) stretches appear at wavenumbers just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). Aliphatic C-H (sp³ hybridized) stretches from the hexanol chain appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). maricopa.edupressbooks.pub

C=C Aromatic Stretch: Peaks corresponding to the carbon-carbon double bond stretching within the phenyl ring are expected in the 1450-1600 cm⁻¹ region.

C-O Stretch: A strong absorption band corresponding to the stretching of the C-O single bond of the secondary alcohol is expected in the fingerprint region, typically around 1100 cm⁻¹.

A summary of the expected IR absorption bands is provided in the table.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | Alcohol | 3200 - 3550 | Strong, Broad |

| C-H Stretch (Aromatic) | Phenyl Ring | 3030 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Alkyl Chain | 2850 - 2960 | Strong |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 | Medium |

| C-O Stretch | Secondary Alcohol | ~ 1100 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability, making it particularly useful for analyzing non-polar, symmetric bonds.

For this compound, the Raman spectrum would be expected to show:

Strong Aromatic Ring Vibrations: The phenyl group gives rise to several characteristic and often strong bands, including a sharp ring-breathing mode near 1000 cm⁻¹.

Prominent C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are clearly visible in the Raman spectrum, often with high intensity. americanpharmaceuticalreview.com

Skeletal C-C Vibrations: The carbon-carbon single bonds of the alkyl chain and its connection to the phenyl group produce signals in the fingerprint region that are useful for structural confirmation.

The use of Raman spectroscopy has been effective in monitoring reactions involving secondary alcohols like 2-hexanol, demonstrating its utility for analyzing molecules of this class. acs.org

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule. For this compound, which has a molecular weight of 178.27 g/mol , the molecular ion (M⁺) peak would be expected at m/z 178. nih.gov However, in electron ionization (EI) mass spectrometry, the molecular ion peak for secondary alcohols is often small or even undetectable due to the high energy of the ionization process, which promotes rapid fragmentation. whitman.educhemistrynotmystery.com

The fragmentation of the this compound molecular ion is governed by the stability of the resulting carbocations and neutral radicals. The primary fragmentation pathways characteristic of this structure include alpha-cleavage and dehydration.

Alpha-Cleavage: This is a dominant fragmentation mechanism for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. gbiosciences.com For this compound, two distinct alpha-cleavage pathways are possible:

Cleavage of the C1-C2 bond: This involves the breaking of the bond between the benzylic carbon and the hydroxyl-bearing carbon. This can result in the formation of a stable benzyl (B1604629) cation (C₆H₅CH₂⁺), which often rearranges to the highly stable tropylium (B1234903) ion (C₇H₇⁺) observed at m/z 91 . libretexts.org This is typically a very prominent peak in the mass spectra of compounds containing a benzyl moiety. The other fragment, [CH(OH)C₄H₉]⁺, would appear at m/z 87.

Cleavage of the C2-C3 bond: This pathway involves the loss of a butyl radical (•C₄H₉). This fragmentation produces a resonance-stabilized cation, [C₆H₅CH₂CH(OH)]⁺, which is observed at m/z 121 .

Dehydration: Like many alcohols, this compound can readily undergo the elimination of a water molecule (H₂O, mass 18 u) from the molecular ion. savemyexams.comlibretexts.org This rearrangement reaction leads to the formation of an alkene radical cation [M-18]⁺• at m/z 160 .

A small peak at [M-1]⁺, corresponding to the loss of a hydrogen atom from the hydroxyl-bearing carbon, may also be observed. whitman.edu The relative intensities of these fragment ions provide a molecular fingerprint that aids in structural confirmation.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Ion Structure/Formula | Fragmentation Pathway | Lost Neutral Fragment |

| 178 | [C₁₂H₁₈O]⁺• | Molecular Ion | - |

| 160 | [C₁₂H₁₆]⁺• | Dehydration | H₂O |

| 121 | [C₈H₉O]⁺ | Alpha-Cleavage (C2-C3) | •C₄H₉ (Butyl radical) |

| 91 | [C₇H₇]⁺ | Alpha-Cleavage (C1-C2) & Rearrangement | •CH(OH)C₄H₉ |

| 87 | [C₅H₁₁O]⁺ | Alpha-Cleavage (C1-C2) | •CH₂C₆H₅ (Benzyl radical) |

Microwave Spectroscopy for Rotational Transitions and Conformational Structures

Microwave spectroscopy is a high-resolution gas-phase technique that provides exceptionally precise information about the geometric structure and conformational landscape of molecules. acs.org It measures the absorption of microwave radiation corresponding to transitions between quantized rotational energy levels. Because the rotational constants of a molecule are directly related to its principal moments of inertia, this method can distinguish between different conformational isomers (conformers). mdpi.com

A flexible molecule like this compound is expected to have several possible conformers arising from rotations about its single bonds, particularly the C-C bonds of the alkyl chain and the C-O bond. The most stable of these conformers are often stabilized by weak intramolecular interactions. Drawing parallels from studies on the similar molecule 1-phenyl-2-propanol (B48451), it is highly probable that the lowest energy conformer of this compound is stabilized by an intramolecular OH-π hydrogen bond between the hydroxyl group and the phenyl ring. biocrick.comnih.gov

In a typical experiment, the sample is vaporized and expanded into a high vacuum chamber, cooling the molecules to very low rotational and vibrational temperatures. This simplifies the spectrum by populating only the lowest energy conformers. The resulting rotational spectrum consists of distinct sets of transition lines for each conformer present in the expansion. mdpi.com

By fitting these transitions, a set of highly accurate experimental rotational constants (A, B, and C) is obtained for each conformer. These experimental constants are then compared with rotational constants calculated for theoretically optimized structures (using ab initio or density functional theory methods). A close match between the experimental and theoretical constants allows for the definitive assignment of the observed spectrum to a specific three-dimensional structure. nih.gov This approach enables the precise characterization of the gas-phase structures of the most stable conformers of this compound.

Table 3: Illustrative Data from a Hypothetical Microwave Spectroscopy Analysis of a this compound Conformer

| Parameter | Description | Hypothetical Value | Structural Insight |

| A | Rotational Constant | 1500 MHz | Related to the moment of inertia about the principal 'a' axis. |

| B | Rotational Constant | 450 MHz | Related to the moment of inertia about the principal 'b' axis. |

| C | Rotational Constant | 400 MHz | Related to the moment of inertia about the principal 'c' axis. |

| μₐ, μᵦ, μ꜀ | Dipole Moment Components | 0.5 D, 1.2 D, 0.8 D | Determines the selection rules and intensities of rotational transitions. |

| Conformer Assignment | Identified Structure | gauche-OH-π | Comparison with theoretical calculations confirms a structure stabilized by an intramolecular OH-π interaction. |

Computational Chemistry and Molecular Modeling of 1 Phenyl 2 Hexanol and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems. By approximating the many-electron Schrödinger equation, DFT allows for the detailed analysis of electronic structure, energetics, and intermolecular interactions, providing valuable insights into the behavior of compounds like 1-phenyl-2-hexanol and its analogues.

Analysis of Electronic Structure and Energetics

DFT calculations are instrumental in characterizing the electronic properties of molecules. These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the ionization potential. acs.org For instance, studies on analogues have shown that the introduction of different functional groups can significantly alter these electronic parameters. acs.org The B3LYP functional combined with a 6-31G* basis set is a commonly employed method for such analyses. acs.org

The electronic structure of phenyl-containing compounds is of particular interest. The phenyl group can influence the electron density distribution within the molecule. acs.org In some systems, the HOMO can be delocalized over the phenyl ring, while the LUMO is localized on another part of the molecule. acs.org This distribution of frontier molecular orbitals is crucial in understanding the molecule's reactivity and its potential as an electron donor or acceptor. acs.org

Table 1: Calculated Electronic Properties of a Phenyl-Terpyridine Ruthenium Complex Analogue. acs.orgThis table is based on data for an analogous system and is for illustrative purposes.

| Property | Value |

| Oxidation Potential (V) | 1.62 |

| Reduction Potential (V) | 0.01 |

| HOMO Localization | Phenyl-tpy ligand (50.6%), Ru metal (42.5%) |

| LUMO Localization | Quinone (93.3%) |

Elucidation of Hydrogen-Bonding Patterns and Intermolecular Interactions

Hydrogen bonding plays a pivotal role in the structure and properties of alcohols like this compound. DFT calculations can elucidate the nature and strength of these bonds. acs.org Studies on related phenyl alcohols have shown that the phenyl ring can act as a steric hindrance and also as a source of different hydrogen-bonding patterns, including OH···π interactions. acs.orgresearchgate.net This can lead to a more heterogeneous hydrogen bond structure compared to their alkyl analogues. acs.org

The strength of hydrogen bonds can be assessed by analyzing the shift in vibrational frequencies, such as the O–H stretching frequency (νO–H). acs.org For example, in a study of 1-phenyl-2-butanol, a significant red-shift in the νO–H band was observed, indicating strong hydrogen bonding. acs.org DFT calculations can also predict the energetically preferred geometries of self-associated structures, such as chain-like or ring-like assemblies. acs.orgnih.gov

Furthermore, DFT combined with Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analyses can quantify the energy of hydrogen bonds and other non-covalent interactions, such as C-H···π and π···π interactions, which can significantly contribute to the stabilization of molecular assemblies. researchgate.net

Table 2: Comparison of Hydrogen Bond Strength in Alcohols. acs.orgThis table is based on data for analogous systems and is for illustrative purposes.

| Compound | ΔνO–H (cm⁻¹) at 173 K | νO–H (cm⁻¹) at 173 K |

| 1-phenyl-2-butanol | ~87 | ~3288 |

| 2-ethyl-1-hexanol | - | ~3282 |

Investigation of Reaction Pathways and Transition States

DFT calculations are invaluable for mapping out reaction pathways and characterizing the transition states of chemical reactions involving alcohols. For example, in the acid-catalyzed dehydration of alcohols, DFT can be used to model the reaction mechanism, which may proceed through an E2-like transition state after protonation of the alcohol. masterorganicchemistry.com

In reactions like hydroboration, while transition state theory might not always fully account for selectivity, DFT calculations are crucial for locating transition structures and determining their relative energies. wisc.eduscielo.org.bo The study of reaction pathways for the amination of secondary alcohols has also been aided by DFT calculations, helping to understand the formation of various products. researchgate.net The methodology can also be applied to understand photocatalytic reaction pathways of alcohols on catalyst surfaces. tum.de

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal detailed information about molecular motion, conformational changes, and the formation of larger assemblies. mdpi.com

Study of Molecular Motion and Conformational Dynamics

MD simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. iupac.orgnih.gov These simulations can reveal the preferred spatial arrangements (conformations) and the dynamics of transitions between them. mdpi.com The results of MD simulations can be correlated with experimental data from techniques like NMR spectroscopy to validate the computational models. nih.gov

For phenyl-containing molecules, MD simulations have shown that interactions involving the phenyl ring can significantly influence chain flexibility and motion. mdpi.com The attraction between adjacent phenyl groups can strengthen both intramolecular and intermolecular interactions, affecting the equilibrium population of different conformations. mdpi.com

Understanding Supramolecular Nanoassemblies and Relaxation Processes

MD simulations are particularly well-suited for studying the formation and structure of supramolecular assemblies, which are aggregates of molecules held together by non-covalent interactions. acs.orgnih.gov In the case of alcohols, these simulations can provide insights into the size, shape, and dynamics of hydrogen-bonded clusters. acs.orgnih.gov

Studies on phenyl derivatives of butanol isomers have used MD simulations to show that the presence of a phenyl group can lead to a more disordered organization of molecules and a decrease in the number and size of hydrogen-bonded clusters compared to their aliphatic counterparts. acs.orgnih.gov This is attributed to the steric hindrance of the phenyl ring and the formation of competing π-π interactions. acs.orgnih.gov

MD simulations can also be used to investigate relaxation processes in glassy materials. iastate.eduaps.org These simulations can help to uncover the microscopic origins of different relaxation modes, such as the α- and β-relaxations, by analyzing the cooperative atomic rearrangements. iastate.edu For monoalcohols, which often exhibit a distinct Debye relaxation process associated with the dynamics of hydrogen-bonded structures, MD simulations can help to understand the interplay between this process and the structural α-relaxation. arxiv.org

Ab Initio and Semi-Empirical Quantum Chemistry Methods for Structural Predictions

Computational chemistry provides powerful tools for predicting the three-dimensional structure and electronic properties of molecules, offering insights that complement experimental data. For this compound and its analogues, two primary classes of quantum chemistry methods, ab initio and semi-empirical, are employed for structural predictions.

Ab initio—Latin for "from the beginning" or "from first principles"—methods are a class of computational techniques based on quantum chemistry that solve the electronic Schrödinger equation without the use of experimental data as parameters. wikipedia.orgusm.edu These methods use only physical constants, the atomic numbers, and the positions of the nuclei as input to predict properties such as molecular structures, energies, and electron densities. wikipedia.org The simplest ab initio approach is the Hartree-Fock (HF) method, though more sophisticated methods that account for electron correlation, such as Density Functional Theory (DFT), are now widely used for their balance of accuracy and computational cost. wikipedia.orgacs.org

Semi-empirical quantum chemistry methods are based on the Hartree-Fock formalism but incorporate several approximations and parameters derived from empirical (experimental) data to simplify calculations. wikipedia.org These methods are significantly faster than their ab initio counterparts, making them suitable for very large molecules where full ab initio calculations would be prohibitively expensive. wikipedia.org Common semi-empirical methods include AM1, PM3, and MNDO. wikipedia.org Their reliance on parameterization, however, means their accuracy can be compromised if the molecule under study is structurally dissimilar to the compounds used to develop the parameters. wikipedia.org

Detailed Research Findings

While specific ab initio or semi-empirical studies focused exclusively on this compound are not extensively documented in the reviewed literature, a wealth of research on its structural analogues provides significant insight into how these methods are applied to predict molecular geometry and behavior.

Ab initio methods, particularly DFT, have been successfully applied to predict the structures of closely related phenyl-containing alcohols. For instance, a study on 1-phenyl-2-butanol, an analogue of this compound, utilized DFT computations alongside experimental techniques to investigate its hydrogen-bonding patterns and molecular dynamics. acs.org Similarly, research on 2-phenylethanol (B73330) derivatives employed DFT with the B3LYP functional and a 6-311++G(d,p) basis set to determine the optimized molecular structure by analyzing the torsional potentials around flexible bonds. researchgate.net This approach helps identify the most stable conformation of the molecule.

Further studies on a series of phenyl butanol isomers used molecular dynamics simulations, a method often parameterized with quantum chemical data, to explore how the phenyl group influences supramolecular organization. acs.org The findings indicated that the presence of the aromatic ring leads to a more disordered molecular arrangement and reduces the extent of association through hydrogen bonds when compared to their aliphatic butanol counterparts. acs.org This effect is attributed to both steric hindrance from the bulky phenyl group and competing π-π stacking interactions between aromatic rings. acs.org

Semi-empirical methods are valuable for rapidly screening large numbers of compounds or studying large molecular systems. Methods such as AM1 and PM3 are parameterized to reproduce experimental data like heats of formation and geometries. wikipedia.org For example, semi-empirical calculations using AM1-derived descriptors have been used to successfully model the pKa of various amines and anilines, demonstrating the utility of these methods in relating computed electronic structure to chemical properties. researchgate.net

The table below summarizes the application of these computational methods to analogues of this compound, highlighting the type of structural and electronic information that can be predicted.

| Compound/Analogue Class | Computational Method | Predicted Properties & Findings |

| Phenyl Butanol Isomers | Molecular Dynamics (MD) Simulations | The phenyl group disrupts hydrogen-bonded clusters and promotes a more disordered molecular organization. acs.org |

| 1-Phenyl-2-butanol | Density Functional Theory (DFT) | Used to investigate hydrogen-bonding patterns, molecular dynamics, and dipole moment distribution. acs.org |

| 2-Phenylethanol Derivatives | DFT (B3LYP/6-311++G(d,p)) | Determination of optimized molecular geometry through evaluation of torsional potential energy. researchgate.net |

| para-Substituted Toluenes | Ab Initio (HF) and DFT (B3LYP) | Predicted ionization potentials and C-H bond dissociation energies with good agreement to experimental data. acs.org |

| Aliphatic Amines | DFT (B3LYP/6-311g-dp) | Calculated C-N bond lengths and analyzed the structural changes upon protonation. mdpi.com |

| Various Amines and Anilines | Semi-Empirical (AM1) | Frontier-electron theory descriptors derived from calculations were used to successfully model pKa values. researchgate.net |

Supramolecular Chemistry and Intermolecular Interactions of Phenyl Alcohols

Formation and Dynamics of Hydrogen-Bonded Nanoassemblies

Phenyl alcohols, including structures analogous to 1-phenyl-2-hexanol, exhibit a strong tendency to self-organize into hydrogen-bonded (H-bonded) supramolecular nanoassemblies, even at room temperature. researchgate.net This self-assembly is primarily driven by the powerful O-H···O hydrogen bonds formed between the hydroxyl groups of adjacent molecules. These interactions lead to the formation of transient clusters or nanoassociates that are dynamic in nature.

The dynamics of these nanoassemblies are often studied using dielectric spectroscopy, which can detect the collective motion of these associated structures. This motion gives rise to a characteristic feature in the dielectric spectrum known as the Debye relaxation process, which reflects the dynamics of the H-bonded structures. researchgate.net

Influence of Molecular Architecture on Association Phenomena

Studies on a range of phenyl alcohols have demonstrated that these architectural differences determine the morphology of the supramolecular aggregates. researchgate.netacs.org For example, in linear-shaped 1-phenyl alcohols, the intermolecular O-H···O bonds tend to organize into chain-like patterns. researchgate.net In contrast, molecules with a more globular or sterically hindered structure may favor the formation of ring-like clusters. researchgate.net The Kirkwood-Fröhlich correlation factor (gK), a parameter derived from dielectric measurements, provides insight into these structures. A gK value significantly greater than one suggests a predominance of chain-like assemblies with parallel dipole alignment, whereas a gK value less than one indicates the presence of ring-like structures with antiparallel dipole alignment. ppm.edu.plnsf.gov For 1-phenyl-2-butanol, a compound structurally similar to this compound, the gK value increases from approximately 1.0 at room temperature to 2.3 near its glass transition temperature, indicating a shift towards chain-like associates at lower temperatures. ppm.edu.pl

The presence of the phenyl group generally leads to the formation of smaller and more disordered supramolecular clusters compared to their aliphatic alcohol counterparts. acs.org This is attributed to the steric hindrance from the bulky aromatic ring and the emergence of competing π-π interactions, which can disrupt the extensive O-H···O hydrogen bond networks. acs.org

Role in Glass Transition and Relaxation Dynamics in Supercooled Liquids

When cooled sufficiently fast to avoid crystallization, phenyl alcohols become supercooled liquids and eventually form glasses. The dynamics in this state are complex, typically characterized by at least two distinct relaxation processes observed via dielectric spectroscopy: the structural (α) relaxation and the Debye (D) relaxation. acs.orgnimte.ac.cn

The α-relaxation is associated with the dynamic glass transition, reflecting the cooperative motions of molecules that become arrested as the liquid vitrifies. nimte.ac.cn The Debye relaxation, which occurs on a slower timescale, is a hallmark of monohydroxy alcohols and is attributed to the dynamics of the hydrogen-bonded supramolecular structures. nih.gov

The molecular architecture plays a critical role in these relaxation dynamics. In many phenyl-substituted primary alcohols, the dielectric loss spectra show a single dominant relaxation peak. nih.gov This was initially interpreted as a simple α-mode, but further studies revealed it to be a superposition of the Debye-like and α-processes that have very similar time scales. nih.gov The proximity of these two relaxation modes is a distinguishing feature of many phenyl alcohols compared to some aliphatic alcohols where the Debye peak is more distinctly separated. ruc.dk

The glass transition temperature (Tg), the temperature at which the supercooled liquid becomes a glass, is also influenced by molecular structure and intermolecular forces. Studies on a series of phenyl alcohols show that factors like the strength of hydrogen bonds and the morphology of the molecular associates impact Tg. researchgate.net However, the molecular dynamics in the liquid state are not solely dependent on H-bond strength but are also significantly affected by the shape and size of the self-assembled structures. researchgate.net It has been demonstrated that the Debye relaxation does not contribute to the thermal signature of the glass transition, suggesting it is an entropy-driven process linked to the configurational entropy of the supramolecular structures. nimte.ac.cn

| Compound | Glass Transition Temperature (Tg) | Relaxation Behavior Notes |

|---|---|---|

| 1-Phenyl-1-propanol (B1198777) | ~185 K | Debye and α-relaxations are merged and difficult to distinguish. |

| 3-Phenyl-1-propanol | ~183 K | Dielectric response shows a superposition of Debye-like and α-processes. acs.orgnih.gov |

| 6-Phenyl-1-hexanol | ~193 K | Exhibits a single dominant relaxation process in dielectric spectra. acs.orgnih.gov |

| 1-Phenyl-2-butanol | ~184 K | Forms predominantly chain-like associates near Tg. ppm.edu.pl |

Applications in Chiral Recognition Materials and Separation Science